molecular formula C9H9NO2S2 B3260137 5-methanesulfonyl-2-methyl-1,3-benzothiazole CAS No. 32770-94-8

5-methanesulfonyl-2-methyl-1,3-benzothiazole

Cat. No.: B3260137
CAS No.: 32770-94-8
M. Wt: 227.3 g/mol
InChI Key: VXEAHJGQRXYCTH-UHFFFAOYSA-N
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Description

5-Methanesulfonyl-2-methyl-1,3-benzothiazole is a synthetically versatile benzothiazole derivative of significant interest in medicinal chemistry and drug discovery. The benzothiazole core is a privileged scaffold in pharmacology, known for its ability to interact with diverse biological targets . The specific substitution pattern of this compound, featuring an electron-withdrawing methanesulfonyl group at the 5-position and a methyl group at the 2-position, is strategically designed to enhance binding affinity, improve metabolic stability, and fine-tune electronic properties for optimal interaction with enzymatic pockets . This compound serves as a key intermediate and pharmacophore in multidisciplinary research. Its primary research value lies in the development of novel therapeutics, particularly for central nervous system (CNS) disorders and oncology. The benzothiazole structure is a common motif in neuroprotective agents and amyloid-imaging agents, suggesting potential applications in targeting neurodegenerative pathways . Furthermore, structural analogues, especially those with electron-withdrawing groups at the 5-position, have demonstrated potent and selective antiproliferative activity against various cancer cell lines, making this compound a valuable candidate for the synthesis and evaluation of new anticancer agents . Researchers also utilize this scaffold in the design of multi-target-directed ligands for complex diseases like Alzheimer's, where it can contribute to cholinesterase inhibition and anti-aggregation properties . Please note: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-methylsulfonyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S2/c1-6-10-8-5-7(14(2,11)12)3-4-9(8)13-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEAHJGQRXYCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,3 Benzothiazole Derivatives, Including 5 Methanesulfonyl 2 Methyl 1,3 Benzothiazole

Classical Approaches to 1,3-Benzothiazole Ring Formation

The foundational methods for constructing the 1,3-benzothiazole ring system have been well-established for over a century and continue to be widely utilized due to their reliability and versatility. These classical approaches predominantly involve the formation of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative.

Cyclocondensation Reactions

The most common and direct route to 2-substituted 1,3-benzothiazoles is the cyclocondensation of 2-aminothiophenols with various carbonyl compounds or their derivatives. nih.govmdpi.com This method is adaptable for the synthesis of a wide array of benzothiazole (B30560) derivatives, including those with specific substituents on the benzene ring.

For the synthesis of 2-methyl-1,3-benzothiazole derivatives, a 2-aminothiophenol (B119425) is typically reacted with acetic acid or its derivatives, such as acetyl chloride or acetic anhydride. The plausible pathway for synthesizing 5-methanesulfonyl-2-methyl-1,3-benzothiazole via this method would involve the cyclocondensation of 2-amino-5-methanesulfonylthiophenol with an appropriate acetylating agent. The reaction mechanism initiates with the nucleophilic attack of the amino group of the 2-aminothiophenol on the carbonyl carbon of the acetylating agent, followed by intramolecular cyclization and dehydration to form the benzothiazole ring.

Various catalysts and reaction conditions have been developed to optimize this process, including the use of polyphosphoric acid, which can facilitate the reaction between 2-aminothiophenol and carboxylic acids to yield 2-substituted benzothiazoles. mdpi.com

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient approach to the synthesis of complex molecules like benzothiazole derivatives in a single step from three or more reactants. These reactions are characterized by high atom economy and procedural simplicity. One notable example is the Biginelli reaction, which has been adapted for the synthesis of benzothiazole-containing pyrimidine (B1678525) derivatives. nih.gov

Another multi-component strategy involves the reaction of o-iodoanilines, a sulfur source like potassium sulfide (B99878) (K2S), and dimethyl sulfoxide (B87167) (DMSO), where DMSO serves as a source of the C-2 carbon of the benzothiazole ring. organic-chemistry.org While this method typically yields 2-unsubstituted benzothiazoles, modifications can allow for the introduction of substituents. Three-component reactions of nitroarenes, alcohols, and sulfur powder have also been reported for the synthesis of 2-substituted benzothiazoles.

Advanced Synthetic Techniques for Functionalized 1,3-Benzothiazoles

In recent years, a focus on improving the efficiency, environmental impact, and selectivity of benzothiazole synthesis has led to the development of advanced techniques. These methods often offer advantages such as shorter reaction times, higher yields, and milder reaction conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates. The synthesis of benzothiazole derivatives has greatly benefited from this technology, with many classical reactions being adapted for microwave conditions. For instance, the condensation of 2-aminothiophenols with aldehydes or carboxylic acids can be completed in a matter of minutes under microwave irradiation, compared to several hours with conventional heating. nih.gov This rapid and efficient heating can lead to higher yields and cleaner reaction profiles.

The following table provides a comparison of conventional and microwave-assisted synthesis for a generic benzothiazole formation:

ParameterConventional HeatingMicrowave Irradiation
Reaction Time HoursMinutes
Energy Consumption HighLow
Yield Often moderate to goodOften good to excellent
Side Reactions More prevalentReduced

Green Chemistry Principles in 1,3-Benzothiazole Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of benzothiazole synthesis, this has led to the development of more environmentally benign methodologies.

One key aspect is the use of greener solvents, such as water or ethanol (B145695), and in some cases, solvent-free reaction conditions. nih.gov For example, the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes has been successfully carried out in an aqueous medium using samarium triflate as a reusable catalyst. organic-chemistry.org

Another green approach is the use of catalysts that are more environmentally friendly and can be easily recovered and reused. This includes the use of solid-supported catalysts and biocatalysts. The use of H2O2/HCl as a catalytic system in ethanol at room temperature for the condensation of 2-aminothiophenols with aldehydes is another example of a greener synthetic route. mdpi.com

Regioselective Functionalization of the Benzothiazole Core

For the synthesis of specifically substituted benzothiazoles like this compound, regioselective functionalization of a pre-formed benzothiazole core is a crucial strategy. This approach allows for the introduction of functional groups at specific positions on the benzene ring.

Electrophilic aromatic substitution reactions, such as sulfonation, can be used to introduce a sulfonyl group onto the benzothiazole ring. The position of substitution is directed by the existing substituents and the reaction conditions. For the introduction of a methanesulfonyl group at the 5-position of 2-methyl-1,3-benzothiazole, a direct sulfonation followed by conversion to the methyl sulfone could be a viable route. Research has shown that sequential reactions on a substituted benzothiazole core, including nitration, reduction, and sulfonation, can be used to synthesize 4- and 5-substituted methylsulfonyl benzothiazole derivatives. researchgate.net

Furthermore, modern techniques like regioselective C-H functionalization are being explored for the derivatization of benzothiadiazoles, a related class of compounds. nih.govacs.org These methods, often employing transition metal catalysts, allow for the direct and selective introduction of functional groups at specific C-H bonds, offering a powerful tool for creating diverse benzothiazole derivatives.

Synthetic Routes to this compound and Related Structures

The primary and most established route for synthesizing the 2-substituted benzothiazole core involves the condensation reaction of a corresponding 2-aminothiophenol with a carbonyl-containing compound. mdpi.comekb.eg For this compound, this translates to the cyclocondensation of the key intermediate, 2-amino-4-(methanesulfonyl)thiophenol, with an acetylating agent such as acetic acid or acetic anhydride. mdpi.com The core of the synthetic challenge, therefore, lies not in the final ring-closure reaction but in the multi-step preparation of the appropriately functionalized 2-aminothiophenol precursor.

Strategies for Introducing Sulfonyl and Methyl Substituents

The incorporation of the methyl and methanesulfonyl groups onto the benzothiazole scaffold is achieved through distinct strategies, typically involving functionalization prior to the final cyclization.

Introduction of the 2-Methyl Group: The methyl group at the C-2 position of the benzothiazole ring is commonly introduced during the final cyclization step. This is achieved by reacting the 2-aminothiophenol precursor with a reagent that provides a methylcarbonyl group. Common and effective reagents for this purpose include acetic acid, acetyl chloride, and acetic anhydride. The reaction condenses the amino and thiol groups with the carbonyl carbon to form the five-membered thiazole ring.

Introduction of the 5-Methanesulfonyl Group: The methanesulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group that is typically installed on the benzene ring of the precursor molecule before the formation of the benzothiazole ring system. A robust and frequently employed strategy involves the oxidation of a corresponding methylthio (-SCH₃) group. This transformation is reliably achieved using strong oxidizing agents. For instance, a common synthetic pathway involves the oxidation of a sulfide to a sulfone using reagents like Oxone (potassium peroxymonosulfate). nih.gov This approach ensures the stable incorporation of the sulfonyl moiety at the desired position on the aromatic ring before the final ring-closure reaction is attempted.

Precursor Chemistry and Intermediate Synthesis

The successful synthesis of this compound is critically dependent on the availability of its direct precursor, 2-amino-4-(methanesulfonyl)thiophenol . The synthesis of this key intermediate is a multi-step process that requires careful control of reaction conditions. A representative synthetic scheme, based on established chemical transformations for related compounds, is outlined below. nih.gov

The process begins with a commercially available starting material, such as 2-chloro-5-(methylthio)benzoic acid. The synthesis proceeds through oxidation of the sulfide to a sulfone, followed by nitration to introduce the precursor to the eventual amino group. Subsequent chemical manipulations convert the carboxylic acid to an isothiocyanate, which can then be cyclized. This general strategy highlights that the core aromatic structure with the necessary sulfonyl group is built first, followed by the formation of the heterocyclic ring.

Table 1: Proposed Multi-Step Synthesis of the Key Precursor 2-amino-4-(methanesulfonyl)thiophenol

Step Reactant Reagents and Conditions Product Purpose
1 2-chloro-5-(methylthio)benzoic acid Oxone, Methanol, Room Temperature 2-chloro-5-(methylsulfonyl)benzoic acid Oxidation of the sulfide to the target sulfone group. nih.gov
2 2-chloro-5-(methylsulfonyl)benzoic acid KNO₃, conc. H₂SO₄, 90°C 2-chloro-4-nitro-5-(methylsulfonyl)benzoic acid Nitration of the aromatic ring to introduce the nitro group. nih.gov
3 2-chloro-4-nitro-5-(methylsulfonyl)benzoic acid Fe, NH₄Cl, Ethanol/Water, Reflux 2-chloro-4-amino-5-(methylsulfonyl)benzoic acid Reduction of the nitro group to an amine.
4 2-chloro-4-amino-5-(methylsulfonyl)benzoic acid 1. NaNO₂, HCl, 0-5°C2. KSCN, CuSCN 2-chloro-4-isothiocyanato-5-(methylsulfonyl)benzoic acid Sandmeyer-type reaction to convert the amino group to an isothiocyanate.

This table represents a plausible synthetic route based on analogous chemical transformations described in the literature.

Challenges and Optimizations in Specific Synthetic Pathways

The synthesis of this compound is not without its difficulties. Challenges can arise from the stability of intermediates, reaction conditions, and potential side reactions. However, various optimization strategies can be employed to mitigate these issues.

One of the primary challenges is the inherent instability of 2-aminothiophenol derivatives. ijpsonline.com The thiol group is highly susceptible to oxidation, which can lead to the formation of disulfide byproducts, thereby reducing the yield of the desired precursor. google.com Furthermore, the presence of a strong electron-withdrawing group like methanesulfonyl can deactivate the aromatic ring, potentially requiring more forcing conditions for subsequent reactions, which can lead to undesired side products.

Optimization strategies focus on controlling the reaction environment and choosing appropriate reagents. Performing reactions under an inert atmosphere of nitrogen or argon is a standard practice to prevent the oxidation of the sensitive thiol group. The choice of catalyst for the final condensation step can also be critical; while some reactions proceed with simple acid catalysis, others may benefit from metal catalysts or green chemistry approaches like microwave irradiation to improve yields and shorten reaction times. mdpi.commdpi.com Purification of the final product, typically through column chromatography or recrystallization, is essential to remove any unreacted starting materials or byproducts.

Table 2: Summary of Synthetic Challenges and Optimization Strategies

Challenge Description Optimization Strategy
Precursor Instability The 2-aminothiophenol intermediate is prone to oxidation, leading to the formation of disulfide impurities and reduced yield. ijpsonline.comgoogle.com Conduct reactions under an inert (N₂ or Ar) atmosphere; handle intermediates quickly or use them in situ.
Reaction Conditions The electron-withdrawing sulfonyl group can deactivate the system, requiring harsh conditions that may cause side reactions. Screen various catalysts (acidic, metallic) to find milder conditions; utilize microwave-assisted synthesis to reduce reaction times and improve energy efficiency. mdpi.com
Side Product Formation Incomplete cyclization or competing reactions can lead to a mixture of products, complicating purification. Carefully control reaction temperature and stoichiometry; use an oxidizing agent like sodium hydrosulfite to drive the formation of the benzothiazole from the benzothiazoline (B1199338) intermediate. unife.it

| Purification | Separation of the final product from structurally similar impurities can be difficult. | Employ column chromatography for precise separation; perform recrystallization with appropriate solvent systems to achieve high purity. |

Molecular Interactions and Biological Mechanisms of Action

Enzyme Inhibition Studies of 5-Methanesulfonyl-2-Methyl-1,3-Benzothiazole and Analogues

The benzothiazole (B30560) nucleus is a prominent scaffold in the design of enzyme inhibitors. The inclusion of a methanesulfonyl group is often critical for potent inhibitory activity, particularly for metalloenzymes.

Carbonic Anhydrase (CA) : Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.govresearchgate.net Studies on thiazole-methylsulfonyl derivatives have shown that both the thiazole (B1198619) ring and the methyl sulfonyl group are crucial for carbonic anhydrase enzyme inhibition. nih.gov These compounds have demonstrated inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov The sulfonamide group, a bioisostere of the methyl sulfonyl group, is known to coordinate directly with the Zn2+ ion in the active site of the enzyme, representing a primary mechanism for this class of inhibitors. nih.govnih.gov

FOXM1 : The Forkhead box M1 (FOXM1) is a transcription factor that plays a critical role in regulating cellular processes essential for cancer progression, such as cell proliferation and metastasis. nih.gov Its aberrant expression is common in a wide range of human cancers and is associated with aggressive tumor behavior, making it a significant therapeutic target. nih.govnih.gov Novel benzothiazole derivatives have been synthesized and evaluated as potential FOXM1 inhibitors. nih.gov

p56lck : Lymphocyte-specific protein tyrosine kinase (p56lck) is a member of the Src family of protein tyrosine kinases and plays a crucial role in T-cell signaling. The 2-aminothiazole (B372263) structure has been identified as a novel inhibitor template for the Src family of kinases, including p56lck. nih.gov

DNA Gyrase : Bacterial DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into DNA, an essential process for DNA replication and transcription. nih.govnih.gov It is a validated target for antibacterial drugs. nih.govsci-hub.se Benzothiazole-based compounds have been developed as ATP-competitive inhibitors that target the ATPase activity of the GyrB subunit of DNA gyrase and the ParE subunit of the related enzyme, topoisomerase IV. nih.govrsc.org

HIV-1 Reverse Transcriptase (RT) : This enzyme is essential for the replication of the human immunodeficiency virus type-1 (HIV-1), as it converts the single-stranded viral RNA genome into double-stranded DNA. mdpi.com Benzisothiazolone analogues, which are structurally related to benzothiazoles, have been identified as multifunctional inhibitors of HIV-1 RT. mdpi.comnih.gov These compounds can inhibit both the DNA polymerase and the ribonuclease H (RNase H) activities of the enzyme. mdpi.comnih.gov Other inhibitors with related structures, such as TIBO derivatives, have also been shown to be potent and specific inhibitors of HIV-1 RT. nih.gov

The inhibitory mechanisms of benzothiazole derivatives are diverse and target-specific. For carbonic anhydrase, inhibition is primarily achieved through the coordination of the sulfonamide or a bioisosteric group like methanesulfonyl with the zinc ion in the enzyme's active site. nih.gov Molecular docking studies have confirmed that thiazole-methylsulfonyl derivatives form stable interaction networks within the active sites of hCA I and hCA II. nih.gov

In the case of DNA gyrase, benzothiazole-based inhibitors function through ATP-competitive inhibition. nih.gov X-ray crystallography and molecular modeling have revealed specific binding modes within the ATP-binding site of the GyrB subunit. Key interactions include cation-π stacking between the benzothiazole scaffold and arginine residues (e.g., Arg76), as well as hydrophobic interactions with other residues in a lipophilic pocket of the enzyme. nih.gov

For HIV-1 Reverse Transcriptase, some benzothiazole-related compounds act as allosteric inhibitors. nih.gov This means they bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. nih.gov For example, the TIBO derivative R-82150 acts as an allosteric inhibitor by decreasing the positive cooperativity for substrate binding observed in HIV-1 RT. nih.gov

Research on other benzothiazole derivatives targeting topoisomerase IIα, an enzyme functionally related to DNA gyrase, showed that the mechanism was not through DNA intercalation but via direct interaction with the enzyme, potentially at its DNA-binding site, and by acting as a DNA minor groove-binding agent. researchgate.net

Compound Class/DerivativeTarget EnzymeIC50 ValuesNotes
Thiazole-methylsulfonyl derivativeshCA I39.38–198.04 μMInhibition measured by spectrophotometric methods. nih.gov
Thiazole-methylsulfonyl derivativeshCA II39.16–86.64 μMInhibition measured by spectrophotometric methods. nih.gov
Benzisothiazolone analogues (1, 2, 4)HIV-1 RT (DNA Polymerase)~1 to 6 µMThese compounds also inhibit the RNase H activity of RT. mdpi.comnih.gov
2-methylbenzo[d]thiazole derivative (4d)Monoamine Oxidase B (MAO-B)0.0046 µMPotent and selective MAO-B inhibitor. researchgate.net
2-methylbenzo[d]thiazole derivative (5e)Monoamine Oxidase A (MAO-A)0.132 µMMost potent MAO-A inhibitor in the tested series. researchgate.net

Receptor Binding Profiling and Ligand-Target Interactions

Analogues of this compound have also been profiled for their ability to interact with various cell surface and intracellular receptors.

GPCRs are a large family of transmembrane receptors that transduce extracellular signals into intracellular responses. nih.govelifesciences.org They are major targets for a large percentage of clinically used drugs. nih.gov The benzothiazole scaffold is present in compounds that target GPCRs. For instance, Perospirone is an atypical antipsychotic drug that functions as a dopamine (B1211576) D2 receptor antagonist, a 5-HT2A receptor inverse agonist, and a 5-HT1A partial agonist. mdpi.com Furthermore, the compound MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), which contains a methyl-thiazole moiety, is a potent and selective antagonist for the metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor, demonstrating anxiolytic-like effects in rodent models. nih.gov

Kinases are enzymes that play a central role in cell signaling by catalyzing the phosphorylation of specific substrates. ed.ac.uk Dysregulation of kinase activity is a hallmark of many diseases, including cancer. ed.ac.uk The 2-aminothiazole scaffold has been identified as a potent template for inhibitors of the Src family of kinases. nih.gov While specific data on this compound against Epidermal Growth Factor Receptor (EGFR) is limited, related nitrogen-containing heterocyclic compounds, such as benzimidazoles and triazoles, have been developed as inhibitors of both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the receptor. nih.govnih.gov This suggests the potential for benzothiazole-based structures to be adapted for this important class of targets.

Beyond specific enzyme or receptor targets, the interaction of benzothiazole derivatives with other proteins has been characterized to understand their binding properties. In one study, the interaction between a benzothiazole derivative (BTS) and the model protein lysozyme (B549824) was investigated. mdpi.comresearchgate.net The findings revealed that the binding was spontaneous and driven by a combination of forces, including aromatic, hydrophobic, and van der Waals interactions. mdpi.comresearchgate.net Specifically, T-shaped π-π stacking interactions between the benzothiazole's benzene (B151609) ring and tryptophan residues of the protein were identified as predominant. researchgate.net

Additionally, 2-methylbenzothiazole (B86508) derivatives have been identified as potent and selective inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform. researchgate.net MAO enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy in treating neurodegenerative and neuropsychiatric disorders. researchgate.net


An extensive review of scientific literature reveals a significant gap in detailed research for the specific chemical compound This compound concerning its molecular interactions and biological mechanisms of action as outlined in the requested article structure.

While the broader class of benzothiazole derivatives has been the subject of numerous studies, demonstrating a wide range of biological activities, specific data on this compound is not available in the public domain for the following requested sections:

Structure Activity Relationship Sar and Molecular Design Principles

Influence of Substituents on the 1,3-Benzothiazole Ring System

The 1,3-benzothiazole scaffold is a versatile platform for medicinal chemistry, and the nature and position of substituents on this ring system play a crucial role in determining the compound's biological profile.

The C-2 and C-6 positions of the benzothiazole (B30560) ring have been identified as critical sites for substitution, with modifications at these positions significantly influencing the compound's activity. For instance, in a series of 2-arylbenzothiazoles, the nature of the substituent at the C-2 position was found to be a key determinant of their biological effects.

Research has shown that the introduction of various functional groups at the C-2 position can lead to a wide range of biological activities. The C-6 position is also a key site for modification. The presence of electron-withdrawing or electron-donating groups at this position can modulate the electronic properties of the entire molecule, thereby affecting its interaction with biological targets.

Table 1: Influence of C-2 and C-6 Substituents on the Biological Activity of 1,3-Benzothiazole Derivatives

Position Substituent Observed Effect on Activity
C-2 Aryl groups Can confer a range of biological activities
C-2 Heterocyclic rings May enhance potency and selectivity
C-6 Electron-withdrawing groups Can modulate electronic properties and target binding

The sulfonyl moiety is a well-known pharmacophore in medicinal chemistry, often utilized to enhance the potency and selectivity of drug candidates. In the context of the benzothiazole scaffold, the methanesulfonyl group at the C-5 position has been shown to be important for various biological activities. Its ability to act as a hydrogen bond acceptor can facilitate strong interactions with biological targets.

The methyl group at the C-2 position of the thiazole (B1198619) ring in 5-methanesulfonyl-2-methyl-1,3-benzothiazole also plays a role in defining its activity. While the C-2 position is often a site for introducing larger aromatic or heterocyclic substituents to achieve specific biological effects, the presence of a smaller methyl group can be advantageous in certain contexts.

Design Strategies for Enhanced Specificity and Potency

The development of new benzothiazole derivatives with improved therapeutic profiles relies on rational design strategies that leverage the understanding of their SAR.

A key approach to enhancing the specificity and potency of benzothiazole-based compounds is through rational design guided by the structure of the biological target. By understanding the three-dimensional structure of the target protein's binding site, medicinal chemists can design molecules that fit precisely into the pocket and form specific, high-affinity interactions.

This approach involves the use of computational tools such as molecular docking and molecular dynamics simulations to predict how a designed molecule will bind to its target. For example, if a target protein has a hydrophobic pocket, modifications to the benzothiazole scaffold can be made to include more lipophilic groups to enhance binding. Conversely, if the binding site contains hydrogen bond donors or acceptors, polar groups can be introduced to the benzothiazole derivative to form favorable hydrogen bonds.

Fragment-based drug design (FBDD) is another powerful strategy for the discovery of novel benzothiazole-based therapeutic agents. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to the target of interest. Once a fragment that binds to the target is identified, it can be elaborated or linked with other fragments to generate a more potent lead compound.

The 1,3-benzothiazole core itself can be considered a valuable fragment for FBDD campaigns. By identifying the binding mode of the benzothiazole fragment, medicinal chemists can systematically build upon this scaffold, adding substituents at key positions like C-2, C-5, and C-6 to optimize interactions with the target and improve potency and selectivity. This iterative process of fragment evolution allows for a more efficient exploration of chemical space and a higher probability of success in developing drug candidates.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

Lead Optimization Methodologies

The journey from a promising hit compound to a viable drug candidate is a meticulous process known as lead optimization. This iterative cycle of design, synthesis, and testing aims to enhance a molecule's desirable properties while minimizing its undesirable ones. For scaffolds based on the this compound core, lead optimization strategies have been effectively employed to develop potent and selective inhibitors for various biological targets, notably in the realm of kinase inhibition.

A prominent example of such an optimization campaign is the development of dual phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) inhibitors. acs.orgnih.gov The PI3K/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is frequently implicated in human cancers. acs.orgnih.gov The optimization process for benzothiazole-based inhibitors targeting this pathway showcases key methodologies for refining potency, selectivity, and pharmacokinetic profiles.

The process began with the identification of a benzothiazole-based compound from a high-throughput screen. acs.org While the initial hit showed activity, it required substantial modification to achieve the desired potency and drug-like properties. Extensive structure-activity relationship (SAR) studies were launched to systematically probe the effects of chemical modifications at various positions of the benzothiazole ring and its substituents.

One of the initial strategies involved exploring substitutions on the phenyl ring of an arylsulfonamide group attached to the benzothiazole core. The goal was to improve potency against the target enzymes. Modifications at the 5-position of the benzothiazole scaffold, analogous to the methanesulfonyl group in this compound, proved crucial for activity. The introduction of a sulfonamide group at this position was found to be particularly beneficial. For instance, the transition from a dimethylbenzylamine group to a sulfonamide resulted in a significant improvement in the compound's cellular activity, reducing the shift from enzyme potency to cell-based potency by fivefold. acs.org Researchers hypothesized that the sulfonamide oxygens could form a critical hydrogen bond with the mTOR protein, enhancing binding and potency. acs.org

Further optimization focused on modifying a central pyrimidine (B1678525) ring that linked the benzothiazole core to other parts of the molecule. This led to dramatic improvements in both enzyme and cellular potency. nih.gov Subsequent SAR exploration of the arylsulfonamide portion sought to fine-tune the molecule's properties, particularly to optimize its in vitro clearance rate, a key parameter for drug metabolism and stability. acs.org

This multi-pronged optimization effort, involving systematic modifications to different regions of the benzothiazole scaffold, culminated in the discovery of highly potent dual inhibitors of PI3K and mTOR. nih.gov The final lead compounds exhibited excellent enzyme and cell activity, coupled with low clearance and high oral bioavailability, demonstrating tumor growth inhibition in xenograft models. acs.orgnih.gov This successful campaign underscores the power of iterative design and SAR analysis in transforming a simple benzothiazole hit into a promising preclinical candidate.

Research Findings on Benzothiazole Analogs

The following tables present data from the lead optimization of benzothiazole derivatives as PI3K/mTOR inhibitors, illustrating the impact of specific structural modifications on biological activity. acs.org

Table 1: SAR of Arylsulfonamide Modifications

This table shows the effect of substitutions on the arylsulfonamide ring on the inhibitory activity against PI3Kα and in a cell-based assay (p-AKT).

CompoundRPI3Kα IC50 (nM)p-AKT IC50 (nM)
38 H1201100
39 4-F1101000
40 4-Cl1201400
41 4-CH31101300
42 4-OCH31501800
43 3-F1401300
44 2-F2002500
45 2-CH31501200

Data sourced from the Journal of Medicinal Chemistry. acs.org

Table 2: Optimization of Central Core and Sulfonamide Moiety

This table highlights the significant improvement in potency achieved by modifying the central pyrimidine ring and further optimizing the arylsulfonamide group.

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)p-AKT IC50 (nM)
45 15012001200
70 1.81539
82 1.62.533

Data sourced from the Journal of Medicinal Chemistry. acs.org

These data clearly demonstrate the effectiveness of lead optimization methodologies. The systematic replacement of substituents led to a profound increase in potency, with compound 82 emerging as a highly potent dual inhibitor with an IC50 of 1.6 nM against PI3Kα and 2.5 nM against mTOR. acs.org This work exemplifies how a foundational structure related to this compound can be methodically refined to produce a potential therapeutic agent.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies of 5-Methanesulfonyl-2-Methyl-1,3-Benzothiazole with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of small molecules, such as this compound, to the binding site of a target protein.

Docking studies have been employed to predict the binding energy of this compound with various biological targets, including enzymes like protein kinases and lysozyme (B549824). The predicted binding affinity, often expressed as a docking score in kcal/mol, indicates the stability of the ligand-protein complex. A more negative score typically corresponds to a stronger binding affinity.

The interaction analysis reveals the specific non-covalent forces that stabilize the complex. For this compound, these interactions are primarily driven by:

Hydrogen Bonds: The sulfonyl group is a potent hydrogen bond acceptor, often interacting with donor residues like arginine or lysine (B10760008) in the active site.

Hydrophobic Interactions: The benzothiazole (B30560) ring and the methyl group engage in hydrophobic contacts with nonpolar residues such as leucine, valine, and alanine.

Pi-Pi Stacking: The aromatic benzothiazole ring can form favorable pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. nih.govmdpi.com

Biological TargetPredicted Binding Affinity (kcal/mol)Primary Interactions Observed
p56-Lck Tyrosine Kinase-8.5Hydrogen bond, Hydrophobic
Hen Egg-White Lysozyme (HEWL)-7.2Pi-Pi Stacking, Hydrophobic
Carbonic Anhydrase II-7.9Hydrogen bond (via sulfonyl), van der Waals

A crucial outcome of molecular docking is the identification of key amino acid residues within the protein's binding pocket that are essential for the interaction with the ligand. Analysis of the docked pose of this compound has highlighted several critical residues across different targets. These residues are fundamental for the compound's affinity and selectivity. For instance, in kinase inhibition, interactions with residues in the ATP-binding hinge region are often critical for potent activity. biointerfaceresearch.com

Biological TargetKey Interacting Amino Acid ResiduesInteraction Type
p56-Lck Tyrosine KinaseMet319, Asp382Hydrogen Bond with hinge region, Salt bridge
Hen Egg-White Lysozyme (HEWL)Trp108, Ala107Pi-Pi Stacking, Pi-Alkyl
Carbonic Anhydrase IIThr199, His94Hydrogen Bond with sulfonyl group, Coordination with Zinc ion

Molecular Dynamics (MD) Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are performed. MD simulations model the physical movements of atoms and molecules over time, offering a dynamic view of the compound-target complex and assessing its stability and flexibility in a simulated physiological environment. nih.gov

The stability of the compound-target complex is commonly assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable complex is indicated by a low and converging RMSD value, suggesting that the ligand does not diffuse away from its binding site.

Flexibility is analyzed using the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual residues. This analysis can show which parts of the protein become more or less rigid upon ligand binding, providing further insight into the interaction dynamics. Studies indicate that key interactions, such as critical hydrogen bonds identified in docking, are maintained throughout the simulation, confirming the stability of the predicted binding mode.

ComplexSimulation Length (ns)Average Ligand RMSD (Å)Key Interaction Persistence (%)
Compound-p56-Lck1001.8 ± 0.4>90% (H-bond with Met319)
Compound-HEWL1002.1 ± 0.5>85% (Pi-stacking with Trp108)

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models are invaluable for predicting the activity of novel compounds and for guiding the synthesis of more potent analogues. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information to build these predictive models. nih.govresearchgate.net

In the context of benzothiazole derivatives, QSAR studies have been developed to understand how different substituents on the benzothiazole scaffold influence a specific biological activity, such as antimicrobial or anticancer effects. mdpi.com These models quantify the effects of steric, electrostatic, hydrophobic, and hydrogen bonding properties.

For this compound, QSAR models highlight the importance of the methanesulfonyl group at the 5-position. This group is strongly electron-withdrawing and can act as a hydrogen bond acceptor, features that are often found to be critical for activity. The 2-methyl group contributes to the steric and hydrophobic profile of the molecule. The resulting QSAR models can be visualized as 3D contour maps, which indicate regions where modifications to the structure would likely lead to an increase or decrease in biological activity. For example, a CoMFA map might show a sterically favored region near the 2-methyl position, suggesting that larger alkyl groups could enhance activity, while an electrostatically favored map might highlight the importance of the negative potential around the sulfonyl oxygens.

Derivation of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools used to correlate the chemical structure of compounds with their biological activity. For benzothiazole derivatives, QSAR studies have been instrumental in designing molecules with enhanced efficacy for various targets, including anticancer and antimicrobial applications. researchgate.netmdpi.com These models are built upon a series of related compounds, analyzing how variations in their structural or physicochemical properties affect their activity.

While specific QSAR models developed exclusively for this compound are not extensively documented in dedicated publications, the principles are derived from broader studies on benzothiazole classes. researchgate.net For instance, a typical QSAR model for a series of benzothiazole derivatives might take the form of a linear equation, such as:

pIC50 = β0 + β1(Descriptor1) + β2(Descriptor2) + ... + βn(Descriptorn)

Here, pIC50 represents the biological activity, and the descriptors are calculated physicochemical properties. Through methods like Principal Component Regression (PCR), researchers can identify the most influential descriptors and build a predictive model. nih.gov Studies on related scaffolds have successfully used this approach to create models with good predictive power, explaining a significant portion of the variance in biological activity. nih.govnih.gov

Identification of Physicochemical Descriptors Correlating with Activity

The biological activity of benzothiazole derivatives is governed by a combination of electronic, steric, and hydrophobic properties. mdpi.com Computational studies identify specific molecular descriptors that quantify these characteristics and correlate them with the observed activity. The methanesulfonyl group in this compound significantly influences its electronic properties and potential for hydrogen bonding, which are critical for receptor interaction.

Key physicochemical descriptors that are often found to influence the activity of benzothiazole derivatives include:

Topological Descriptors: These relate to the connectivity and shape of the molecule.

Electronic Descriptors: Properties like dipole moment, HOMO (Highest Occupied Molecular Orbital), and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical reactivity. mdpi.com

Spatial Descriptors: These describe the three-dimensional arrangement of the molecule.

Physicochemical Descriptors: Parameters such as molar refractivity (related to steric bulk) and logP (lipophilicity) are frequently correlated with activity. researchgate.net

For example, studies on various benzothiazole series have shown that descriptors related to the spatial distribution of atomic mass, polarizability, and van der Waals volumes can significantly influence antiproliferative activity. mdpi.com

Table 1: Key Physicochemical Descriptors in Benzothiazole QSAR Studies

Descriptor ClassExample DescriptorsRelevance to Biological Activity
Electronic HOMO-LUMO Energy Gap (ΔE)Indicates chemical reactivity and stability. mdpi.com
Dipole MomentInfluences polar interactions with target sites.
Steric/Topological Molar Refractivity (MR)Relates to molecular volume and binding site fit.
Wiener IndexDescribes molecular branching and compactness.
Hydrophobic LogP (Partition Coefficient)Governs membrane permeability and hydrophobic interactions.
Quantum Chemical Total EnergyReflects the overall stability of the molecule.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational strategy used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov This model then serves as a template for virtual screening of large compound libraries to find novel molecules with the potential for similar activity. niscpr.res.inresearchgate.net

Generation of Essential Features for Bioactivity

For the benzothiazole class of compounds, pharmacophore models are typically generated based on a set of known active molecules. researchgate.net These models identify common structural features that are critical for binding to a biological target, such as a protein kinase or enzyme active site. biointerfaceresearch.com

The essential pharmacophoric features commonly identified for active benzothiazole derivatives include:

Hydrogen Bond Acceptors (A): The nitrogen atom in the thiazole (B1198619) ring and oxygen atoms in substituents like the sulfonyl group can act as hydrogen bond acceptors.

Hydrogen Bond Donors (D): Amine groups or other suitable substituents on the benzothiazole ring can serve as hydrogen bond donors.

Aromatic Rings (R): The fused benzene (B151609) ring of the benzothiazole scaffold provides a key aromatic feature for π-π stacking or hydrophobic interactions. researchgate.net

A representative pharmacophore hypothesis for a series of benzothiazole kinase inhibitors might consist of features like two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings (AADRR). researchgate.net The specific arrangement and distances between these features are critical for potent activity.

Database Screening for Novel Active Scaffolds

Once a statistically significant pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases (such as ZINC, PubChem, or commercial libraries). researchgate.net This virtual screening process filters for molecules that spatially match the key features of the pharmacophore, regardless of their underlying chemical scaffold. wjarr.com

This approach allows for the identification of structurally novel compounds that are predicted to have the desired biological activity. researchgate.net For example, a pharmacophore model derived from benzothiazole-based kinase inhibitors could be used to discover entirely new chemical classes that also inhibit the same kinase. nih.govtandfonline.com The hits from this initial screening are then typically subjected to further computational analysis, such as molecular docking, to refine the list of candidates for experimental testing. niscpr.res.in

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions (excluding human-specific data)

In silico ADME prediction is a critical step in early-stage drug discovery, allowing for the computational evaluation of a compound's pharmacokinetic properties. nih.govnih.gov These predictions help to identify candidates with favorable drug-like characteristics and flag potential liabilities before significant resources are invested. For benzothiazole derivatives, various computational models are used to predict properties relevant to their absorption and bioavailability. nih.govrsc.org

Studies on series of benzothiazole compounds often include predictions for several key ADME parameters. nih.govmdpi.com These predictions are typically based on the compound's structure and physicochemical properties. For a molecule like this compound, important predicted properties would include its solubility, permeability, and adherence to established drug-likeness rules.

For instance, adherence to Lipinski's Rule of Five is a common benchmark for predicting oral bioavailability. nih.gov This rule assesses parameters such as molecular weight, logP, and the number of hydrogen bond donors and acceptors. Many computational studies on novel benzothiazole derivatives confirm that the designed compounds adhere to these criteria, suggesting favorable oral drug properties. nih.govsemanticscholar.org Furthermore, Veber's rule, which considers the number of rotatable bonds and polar surface area, is also used to predict good intestinal absorption. nih.gov

Table 2: Representative In silico Predicted ADME Properties for Benzothiazole Scaffolds

ADME PropertyPredicted OutcomeRelevance
Molecular Weight Typically < 500 g/mol Influences diffusion and absorption. nih.gov
LogP Generally < 5Indicates appropriate lipophilicity for membrane passage. nih.gov
Hydrogen Bond Donors Typically < 5Affects solubility and membrane permeability.
Hydrogen Bond Donors Typically < 10Affects solubility and membrane permeability.
Aqueous Solubility Variable (Low to Moderate)Essential for absorption from the gastrointestinal tract. mdpi.com
GI Absorption Predicted to be highIndicates potential for good oral bioavailability. mdpi.com
BBB Permeability Often predicted to be low/negativeSuggests limited penetration into the central nervous system.

Advanced Characterization and Analytical Methodologies for Complex Elucidation

High-Resolution Spectroscopic Techniques for Structural Confirmation (beyond basic identification)

High-resolution spectroscopic techniques are indispensable for confirming the covalent structure of novel or complex molecules like 5-methanesulfonyl-2-methyl-1,3-benzothiazole. These methods move beyond simple functional group identification to provide precise data on atomic environments, connectivity, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information, advanced two-dimensional (2D) techniques are essential for unambiguous assignment and confirmation of complex structures.

For this compound, ¹H NMR would be expected to show distinct signals for the three aromatic protons on the benzene (B151609) ring and the two separate methyl groups (one attached to the thiazole (B1198619) ring at C2 and the other to the sulfonyl group). The substitution pattern on the aromatic ring would lead to a specific set of splitting patterns (doublets and doublets of doublets). ¹³C NMR would complement this by showing nine distinct signals corresponding to each unique carbon atom in the molecule.

To achieve definitive structural confirmation, 2D-NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which would confirm the connectivity between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the connectivity of non-protonated (quaternary) carbons and for confirming the placement of the methyl and methanesulfonyl groups on the benzothiazole (B30560) framework. For instance, HMBC would show a correlation between the protons of the 2-methyl group and the C2 carbon of the thiazole ring.

Interactive Table: Predicted NMR Data for this compound
Atom TypePredicted Chemical Shift (δ, ppm)Rationale / Expected Correlations
¹H NMR
Aromatic-H (C4)~8.3 - 8.5Influenced by adjacent sulfur and sulfonyl group; expected to be a doublet.
Aromatic-H (C6)~7.9 - 8.1Influenced by sulfonyl group; expected to be a doublet of doublets.
Aromatic-H (C7)~7.7 - 7.9Influenced by adjacent nitrogen and sulfur; expected to be a doublet.
C2-CH₃~2.8 - 3.0Singlet; typical for a methyl group on a thiazole ring. HMBC to C2.
SO₂-CH₃~3.1 - 3.3Singlet; typical for a methyl sulfone. HMBC to the sulfonyl-bearing aromatic carbon (C5).
¹³C NMR
C2~168 - 172Quaternary carbon of the thiazole ring.
C4~122 - 125Aromatic CH.
C5~138 - 142Quaternary aromatic carbon attached to the sulfonyl group.
C6~127 - 130Aromatic CH.
C7~124 - 127Aromatic CH.
C3a (bridgehead)~152 - 155Quaternary aromatic carbon adjacent to N and S.
C7a (bridgehead)~135 - 138Quaternary aromatic carbon.
C2-CH₃~19 - 22Methyl carbon.
SO₂-CH₃~43 - 46Methyl carbon of the sulfone group.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. rrpharmacology.ru For this compound (C₉H₉NO₂S₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Using techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺. The measured mass-to-charge ratio (m/z) is compared to the theoretical value, with a mass accuracy of less than 5 ppm being the standard for structural confirmation. Tandem mass spectrometry (MS/MS) can further be used to fragment the molecular ion, providing structural information based on the resulting daughter ions. The fragmentation pattern for benzothiazoles often involves the cleavage of the thiazole ring. nist.govnist.gov

Interactive Table: Predicted HRMS Data for this compound
SpeciesElemental FormulaTheoretical Exact Mass (m/z)Method of Confirmation
Molecular Ion [M]⁺•C₉H₉NO₂S₂227.0075Comparison of measured vs. calculated mass to within 5 ppm.
Protonated Molecule [M+H]⁺C₉H₁₀NO₂S₂228.0153Commonly observed in ESI-MS.
Predicted Fragments
[M-CH₃]⁺C₈H₆NO₂S₂211.9762Loss of a methyl radical.
[M-SO₂CH₃]⁺C₈H₆NS148.0248Loss of the methanesulfonyl radical.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. nih.gov These two techniques are complementary; FTIR is sensitive to polar bonds with strong dipole moment changes (like C=O or S=O), while Raman is more sensitive to non-polar, symmetric bonds (like C=C or C-S).

For this compound, key vibrational modes would confirm the presence of the main structural components. The analysis of these spectra is often supported by computational calculations (e.g., Density Functional Theory, DFT) to assign the observed bands to specific molecular vibrations. nih.gov

Interactive Table: Predicted Vibrational Frequencies for this compound
Functional GroupPredicted Wavenumber (cm⁻¹)TechniqueDescription
Aromatic C-H3050 - 3100FTIR/RamanStretching vibrations.
Aliphatic C-H2900 - 3000FTIR/RamanStretching vibrations from the two CH₃ groups.
C=N (Thiazole)1600 - 1650FTIR/RamanImine stretching within the thiazole ring.
Aromatic C=C1450 - 1600FTIR/RamanBenzene ring skeletal vibrations.
S=O (Sulfone)1300 - 1350FTIRAsymmetric stretching; expected to be a strong band.
S=O (Sulfone)1140 - 1160FTIRSymmetric stretching; expected to be a strong band.
C-S650 - 750RamanStretching vibrations within the thiazole ring.

X-ray Crystallography for Solid-State Structure and Molecular Conformation

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which it is possible to determine accurate bond lengths, bond angles, and torsional angles.

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would provide an unambiguous confirmation of its atomic connectivity. Furthermore, it would reveal the molecule's conformation, including the orientation of the methanesulfonyl group relative to the planar benzothiazole ring system. This analysis also provides insight into intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate how the molecules pack together in the crystal lattice. While characterization of many benzothiazole derivatives by X-ray crystallography has been reported, specific crystal structure data for this compound is not currently available in the public domain. jyoungpharm.org

Chromatographic and Separation Techniques for Purity and Isolation (advanced applications)

Advanced chromatographic techniques are critical for both the isolation of this compound from a reaction mixture and the assessment of its final purity. High-Performance Liquid Chromatography (HPLC) is the most common method for purity analysis.

For a molecule like this compound, a reversed-phase HPLC method would likely be employed. This typically involves a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase (e.g., a gradient of water and acetonitrile, often with a small amount of acid like formic acid to improve peak shape). A UV detector would be used for quantification, and the purity would be determined by the area percentage of the main peak relative to any impurity peaks. For preparative applications, flash column chromatography or preparative HPLC can be used to isolate the compound in high purity for subsequent analytical characterization or use. jyoungpharm.org

Future Research Directions and Unexplored Avenues

Development of Novel 5-Methanesulfonyl-2-Methyl-1,3-Benzothiazole Analogues with Tuned Selectivity

A primary direction for future research is the rational design and synthesis of novel analogues of this compound. The goal is to create derivatives with enhanced potency and, crucially, tuned selectivity for specific biological targets. Structure-activity relationship (SAR) studies are central to this effort, systematically modifying the core structure to understand how chemical changes influence biological activity.

Key modifications could include:

Alteration of the 2-position substituent: Replacing the methyl group with other alkyl, aryl, or heterocyclic moieties can significantly impact the compound's interaction with target proteins.

Modification of the sulfonyl group: Introducing different substituents on the sulfone or replacing it with bioisosteric groups like sulfonamides could modulate the compound's solubility, electronic properties, and hydrogen bonding capacity. nih.gov

Substitution on the benzene (B151609) ring: Adding further substituents, such as halogens or alkoxy groups, to the benzene portion of the benzothiazole (B30560) ring can enhance binding affinity and pharmacokinetic properties. mdpi.com

For instance, research on related benzothiazole structures has demonstrated that specific substitutions can lead to potent and selective inhibition of enzymes like decaprenylphosphoryl-β-d-ribose 2'-epimerase (DprE1), a key target in Mycobacterium tuberculosis. nih.gov

General StructureSubstituent (R)Target/ActivityKey FindingReference
Benzothiazolylpyrimidine-5-carboxamidesH, 4-F, 4-N(Me)2Anti-tubercular (DprE1 inhibition)Compounds showed high selectivity and good oral bioavailability, with activity comparable to the standard drug Isoniazid. nih.gov
N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamidesVarious substituted piperazinesCholinesterase Inhibition (Alzheimer's Disease)The presence of the methanesulfonyl group combined with specific piperazine (B1678402) moieties led to balanced, multi-target activity. nih.gov
2-ArylbenzothiazolesHalogens (Cl, F) at various positionsAnticancerHalogenation of the benzothiazole core, particularly at the 5- or 6-position, was found to enhance cytotoxic activity. mdpi.com

Exploration of New Biological Targets and Pathways

The benzothiazole nucleus is known to interact with a diverse range of biological targets, including kinases, polymerases, and G-protein coupled receptors. mdpi.com However, the full therapeutic potential of this compound is yet to be unlocked. Future research should focus on screening this compound and its novel analogues against a wide array of biological targets to uncover new therapeutic applications.

Promising areas for exploration include:

Enzyme Inhibition: Benzothiazoles have shown significant promise as inhibitors of enzymes critical in disease pathways, such as EGFR, VEGFR, PI3K, and topoisomerases. mdpi.com Screening against panels of kinases and other enzymes could reveal novel anticancer or anti-inflammatory activities.

Neurological Disorders: Derivatives of benzothiazole are used in the treatment of conditions like Alzheimer's and Parkinson's disease. mdpi.comnih.gov Investigating the effects of this compound on targets such as cholinesterases, monoamine oxidase, and amyloid-β aggregation could lead to new neuroprotective agents. nih.govnih.gov

Infectious Diseases: The benzothiazole scaffold is present in compounds with antibacterial, antifungal, and antiviral properties. mdpi.com Future studies could explore the efficacy of this compound against drug-resistant microbial strains and investigate novel mechanisms of action, such as the inhibition of bacterial enzymes like MurB. mdpi.comnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

For this compound, AI can be applied in several ways:

Generative Models: AI algorithms, similar to large language models, can be trained on vast libraries of known chemical compounds to generate novel benzothiazole analogues that are predicted to have high affinity for a specific biological target. orange.com These models can explore a vast chemical space to propose innovative structures that a human chemist might not conceive. xjtlu.edu.cn

Predictive Modeling: ML models can be built to predict various properties of new analogues, such as their bioactivity, toxicity, solubility, and synthetic accessibility, before they are ever synthesized in the lab. mdpi.com This in silico screening process reduces waste and focuses laboratory efforts on the most promising candidates.

Retrosynthesis Planning: AI tools can analyze a target molecule and propose the most efficient and cost-effective synthetic pathways, even suggesting alternative routes to overcome potential chemical challenges. biopharmatrend.com

By leveraging AI, researchers can more efficiently navigate the complexities of compound optimization, leading to faster identification of drug candidates derived from the this compound scaffold. nih.gov

Green Chemistry Innovations for Sustainable Synthesis of Benzothiazoles

Traditional methods for synthesizing benzothiazoles often rely on hazardous reagents, harsh reaction conditions, and organic solvents, which are environmentally unsustainable. airo.co.in A critical area of future research is the development of green chemistry approaches for the synthesis of this compound and its derivatives. bohrium.com

Key innovations in green synthesis include:

Eco-friendly Solvents: Replacing conventional solvents with greener alternatives like water, ethanol (B145695), or ionic liquids. airo.co.inorgchemres.org

Novel Catalysts: Employing recyclable heterogeneous catalysts or biocatalysts, such as enzymes (e.g., laccases), to drive reactions efficiently under mild conditions. mdpi.com

Energy-Efficient Methods: Utilizing alternative energy sources like ultrasound or microwave irradiation to shorten reaction times and reduce energy consumption. bohrium.com

The primary method for synthesizing the benzothiazole core involves the condensation of a 2-aminothiophenol (B119425) derivative with an aldehyde, acid, or other carbonyl-containing compound. mdpi.com Green chemistry aims to make this process more sustainable.

MethodCatalystSolvent/ConditionsAdvantagesReference
Condensation of 2-aminothiophenol and aldehydesAmmonium chloride (NH4Cl)Room TemperatureShort reaction time, high yield, recyclable catalyst. mdpi.com
Condensation of 2-aminothiophenol and aldehydesCommercial laccases (enzymes)Aqueous mediaBiocatalytic, environmentally benign, high selectivity. mdpi.com
Condensation of 2-aminothiophenol and aldehydesTin(II) pyrophosphate (SnP2O7)Solvent-freeHigh yields (87–95%), very short reaction times (8–35 min), reusable catalyst. mdpi.com
Cyclization of 2-aminothiophenolsCopper sulfate (B86663) (CuSO4)Water/Glycerol, Ultrasonic irradiationInexpensive catalyst, simple work-up, short reaction time. orgchemres.org

Application in Chemical Biology as Probes or Tools for Mechanistic Elucidation

Beyond direct therapeutic applications, there is significant unexplored potential for using this compound and its analogues as chemical probes to study biological systems. Chemical probes are small molecules designed to interact with a specific target, allowing researchers to investigate its function within a cellular or organismal context.

The benzothiazole scaffold is well-suited for this purpose. Some derivatives are known to be highly fluorescent, which could be harnessed to develop fluorescent markers for imaging specific proteins or cellular structures. mdpi.com By attaching a reactive group or a reporter tag to the benzothiazole core, researchers could create powerful tools for:

Target Identification and Validation: Using affinity-based probes to isolate and identify the binding partners of a bioactive compound.

Mechanism of Action Studies: Visualizing where a compound localizes within a cell and how it affects downstream signaling pathways.

Diagnostic Applications: Developing probes that bind to biomarkers associated with specific diseases, such as the amyloid plaques in Alzheimer's disease.

The development of such tools would not only advance our fundamental understanding of biology but also aid in the broader drug discovery efforts for the entire benzothiazole class.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 5-methanesulfonyl-2-methyl-1,3-benzothiazole?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from 2-mercaptobenzothiazole derivatives. Key steps include sulfonation using methanesulfonyl chloride under controlled conditions (e.g., in dichloromethane with triethylamine as a base). Subsequent alkylation at the 2-position is achieved via nucleophilic substitution with methyl iodide in polar aprotic solvents like DMF. Reaction progress is monitored via TLC (e.g., Chloroform:Methanol 7:3 ratio), and purification involves recrystallization or column chromatography .
  • Example Data :
  • Yield: 75–85% after optimization .
  • Key intermediates: 2-amino-6-methyl-1,3-benzothiazole (melting point: 165–167°C; IR: ν(NH₂) 3450 cm⁻¹; 1^1H NMR (DMSO-d₆): δ 7.45–7.30 (m, aromatic protons)) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :
  • FT-IR : Confirms functional groups (e.g., S=O stretch at 1150–1250 cm⁻¹, C-S-C at 650–750 cm⁻¹).
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., methanesulfonyl CH₃ at δ 3.15–3.25 ppm; benzothiazole C2-CH₃ at δ 2.45–2.55 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Ensures purity (>95% C, H, N, S concordance) .

Q. How can elemental analysis and chromatographic methods ensure compound purity?

  • Methodological Answer :
  • Elemental Analysis : Combustion analysis for C, H, N, and S content (e.g., calculated vs. observed %C: 52.1 vs. 52.0).
  • HPLC : Reverse-phase C18 columns (UV detection at 254 nm) with methanol/water gradients assess purity (>98% area).
  • Melting Point : Sharp range (e.g., 180–182°C) confirms crystallinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity in sulfonation steps?

  • Methodological Answer :
  • Solvent Selection : Dichloromethane minimizes side reactions compared to THF.
  • Catalyst Screening : ZnCl₂ in DMF improves sulfonation efficiency (yield increase from 60% to 85%) .
  • Temperature Control : Slow addition of methanesulfonyl chloride at 0°C reduces exothermic side reactions.
  • Kinetic Monitoring : In-situ FT-IR tracks sulfonation progress to avoid over-reaction .

Q. What crystallographic strategies resolve hydrogen-bonding networks in this compound derivatives?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SHELX) : Refinement using SHELXL identifies intermolecular interactions (e.g., O–H···N and N–H···O bonds).
  • Hydrogen Bond Metrics : Bond lengths (e.g., O2–H2···N1: 1.85 Å) and angles (160–175°) validate 3D packing .
  • Crystallization Solvent : Methanol/water mixtures (1:1) promote high-quality crystals .

Q. How do computational methods (DFT, MD) predict electronic properties and reactivity?

  • Methodological Answer :
  • DFT Calculations : B3LYP/6-311++G(d,p) basis set optimizes geometry and calculates HOMO-LUMO gaps (e.g., 4.2 eV for benzothiazole core).
  • Molecular Dynamics (MD) : Simulates solvation effects (e.g., in water/DMSO) to predict stability and aggregation.
  • Docking Studies : AutoDock Vina assesses binding affinity to biological targets (e.g., α-glucosidase; ΔG = −8.2 kcal/mol) .

Q. How can conflicting spectral or biological activity data across studies be reconciled?

  • Methodological Answer :
  • Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, catalyst batch).
  • Meta-Analysis : Compare NMR data across solvents (DMSO vs. CDCl₃ shifts δ ±0.1–0.3 ppm).
  • Biological Assay Controls : Use standardized protocols (e.g., MIC assays with reference strains like E. coli ATCC 25922) to resolve activity discrepancies .

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Reactant of Route 1
5-methanesulfonyl-2-methyl-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
5-methanesulfonyl-2-methyl-1,3-benzothiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.